molecular formula C14H15N3O4 B3001154 2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 923101-91-1

2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B3001154
CAS RN: 923101-91-1
M. Wt: 289.291
InChI Key: HZMRWICAQMYRHR-UHFFFAOYSA-N
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Description

The compound "2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide" is a derivative of pyridazinone, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, the synthesis of related acetamide derivatives is described, which are of interest due to their potential pharmacological properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic precursors such as amino acid esters and azides, leading to the formation of various acetamide derivatives . Another approach involves the use of indibulin and combretastatin scaffolds to synthesize novel compounds with potential anti-mitotic activity . Additionally, a method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been developed, starting from commercially available carboxylic acids and amidoximes, followed by a series of reactions including hydrazinolysis, ester formation, and amide formation .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques such as XRD diffraction and theoretical methods like DFT calculations . The geometrical parameters obtained from these studies are in agreement with experimental data, indicating the reliability of the computational methods used. The stability of the molecules has been analyzed through hyper-conjugative interactions and charge delocalization using NBO analysis .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their molecular structure analysis. The HOMO and LUMO analysis, for example, helps in understanding the charge transfer within the molecule, which is crucial for predicting its reactivity . Additionally, the presence of strong intermolecular interactions such as C-H⋯O and N-H⋯O in the crystal structure suggests that these compounds could participate in further chemical reactions through these functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various spectroscopic techniques. The Gauge-including atomic orbital (1)H-NMR chemical shifts calculations provide insights into the electronic environment of the hydrogen atoms in the molecule . The molecular electrostatic potential has been analyzed using the DFT method, which is important for understanding the distribution of electronic charge across the molecule and its potential interaction with biological targets . The first hyperpolarizability calculation indicates the role of these compounds in nonlinear optics, suggesting their potential application in this field .

Scientific Research Applications

Synthesis and Biological Assessment

Research has shown interest in the synthesis and biological properties of various acetamides, including those similar to 2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide. One study focused on the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, demonstrating their biological assessment and the potential for diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Synthesis of Fused Azines

Another study established a general route for synthesizing pyridazin-3-one derivatives, which are structurally related to the compound . This research highlighted the versatility of these compounds in creating fused azines, which are important in various chemical applications (Ibrahim & Behbehani, 2014).

Spectroscopic and Quantum Mechanical Studies

A study conducted spectroscopic and quantum mechanical analyses on bioactive benzothiazolinone acetamide analogs. This research could provide insights into the electronic properties and potential applications of similar compounds like 2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide in fields like photovoltaics and ligand-protein interactions (Mary et al., 2020).

Antioxidant Studies

Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which share structural similarities, revealed their potential as antioxidants. These studies could suggest similar antioxidant capabilities for 2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide (Ahmad et al., 2012).

Mn(III)/Cu(II)-Mediated Oxidative Radical Cyclization

A study on Mn(III)/Cu(II)-mediated oxidative radical cyclization of similar compounds, like alpha-(Methylthio)acetamides, could inform on potential synthetic routes and reactivities of 2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide (Chikaoka et al., 2003).

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-20-11-5-3-9(7-12(11)21-2)10-4-6-14(19)17(16-10)8-13(15)18/h3-7H,8H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMRWICAQMYRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

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